1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol
Description
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is a synthetic organic compound characterized by a benzodioxol moiety fused to a cyclopropylethanol group. The cyclopropane ring introduces steric strain and unique electronic properties, which may influence binding affinity in biological systems or alter physicochemical properties such as solubility and stability.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(13,8-2-3-8)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBNXLYSXQJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety to the benzodioxole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol has shown promise in several areas of medicinal chemistry:
- Antioxidant Activity : Research indicates that compounds with a benzo[d][1,3]dioxole structure often exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders. The benzo[d][1,3]dioxole moiety is known for its ability to cross the blood-brain barrier, enhancing its therapeutic potential .
- Anticancer Properties : Preliminary investigations have indicated that derivatives of this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions such as Grignard synthesis or other coupling methods. Various derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic properties. The following table summarizes some notable derivatives and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid | Contains a carboxylic acid functional group | Potentially different biological activity profile |
| 4-Benzo(1,3)dioxol-5-yl-butan-2-one | Different alkyl chain length | Variations in solubility and biological activity |
| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | Hydroxyl group instead of cyclopropyl | Enhanced solubility in polar solvents |
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function. The compound was found to modulate oxidative stress pathways, suggesting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer effects of this compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The cyclopropylethanol group in the target compound likely requires specialized reagents (e.g., cyclopropanating agents like trimethylsulfoxonium iodide) compared to simpler alcohols or ketones .
Physicochemical Properties
Key Observations :
- The cyclopropane ring likely increases melting point compared to oils (e.g., ) but may reduce solubility in nonpolar solvents due to polarity from the hydroxyl group.
- Stability concerns arise from the strained cyclopropane ring, necessitating inert storage conditions similar to .
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in medicinal chemistry (e.g., as a tubulin inhibitor analog or CNS modulator) inferred from benzodioxol derivatives in .
- 1-(Benzodioxol)pentan-1-one : Used as an intermediate in nervous system stimulants .
- Quinoline Derivative (C1): Exhibits tubulin inhibition, highlighting benzodioxol’s role in targeting colchicine-binding sites .
Key Differences :
- The cyclopropylethanol group may enhance binding specificity compared to linear chains (e.g., pentanone in ) due to restricted conformational flexibility.
- Alcohol functionality (vs. ketones or carboxylic acids) could improve water solubility but reduce membrane permeability.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is with a molecular weight of 196.21 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with cyclopropyl-containing reagents through various organic synthesis techniques such as Grignard reactions or acetalization processes. For example, one method involves using cyclopropyl methyl ketone in a Grignard reaction to yield the desired product in moderate to high yields .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dioxole compounds exhibit notable antimicrobial properties. In particular, the compound has been evaluated for its activity against various bacterial strains and fungi.
- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
- Antifungal Activity : The compound has also been tested against Candida albicans, showing promising antifungal effects. Most derivatives derived from similar structures have demonstrated effective antifungal activity, indicating the potential for therapeutic applications in treating fungal infections .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625 - 1250 |
| Enterococcus faecalis | Moderate | 625 |
| Candida albicans | Significant | Not specified |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the dioxole ring may play a crucial role in interacting with microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens.
Case Study 1: Antimicrobial Screening
In a study published in 2021, researchers synthesized several derivatives of dioxole compounds and evaluated their antimicrobial properties. Among these, this compound was included in the screening process. The study found that compounds with similar structural motifs consistently exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of dioxole derivatives. The findings indicated that modifications to the cyclopropyl group significantly influenced the biological activity of the compounds. Specifically, variations in substituents on the dioxole ring were shown to enhance antibacterial efficacy while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
